molecular formula C15H14FNO B270812 N-(4-fluorobenzyl)-3-methylbenzamide

N-(4-fluorobenzyl)-3-methylbenzamide

Cat. No. B270812
M. Wt: 243.28 g/mol
InChI Key: WMAWTGLSPZWMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-3-methylbenzamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in the scientific community for its potential use in research studies. This compound is a member of the indole-3-carboxamide family and has been found to have a high affinity for cannabinoid receptors in the brain.

Mechanism of Action

N-(4-fluorobenzyl)-3-methylbenzamide works by binding to cannabinoid receptors in the brain, which are responsible for regulating a variety of physiological processes such as mood, appetite, and pain sensation. When this compound binds to these receptors, it can activate or inhibit certain signaling pathways, leading to changes in the way the brain functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but studies have suggested that it may have similar effects to other synthetic cannabinoids, such as increased heart rate, blood pressure, and body temperature. It may also have psychoactive effects, such as altered mood, perception, and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorobenzyl)-3-methylbenzamide in lab experiments is its high affinity for cannabinoid receptors, which allows researchers to study the effects of synthetic cannabinoids on the brain and body. However, one limitation is the potential for this compound to have unpredictable and potentially harmful effects on the brain and body, particularly if used in high doses.

Future Directions

There are many potential future directions for research on N-(4-fluorobenzyl)-3-methylbenzamide, including investigating its potential therapeutic applications for conditions such as chronic pain, anxiety, and depression. Additionally, researchers may explore the potential risks and benefits of using this compound as a tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on the brain and body. Finally, further research may be needed to better understand the potential long-term effects of this compound use and its potential for abuse.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-3-methylbenzamide involves the reaction of 4-fluorobenzyl chloride with 3-methylindole-3-carboxylic acid, followed by the addition of an amine group to form the benzamide structure. This method has been optimized for high yield and purity, making this compound a valuable compound for research purposes.

Scientific Research Applications

N-(4-fluorobenzyl)-3-methylbenzamide has been used in a variety of research studies to investigate the effects of synthetic cannabinoids on the brain and body. One study found that this compound has a higher affinity for CB1 receptors than THC, the active compound in marijuana, suggesting that it may have stronger psychoactive effects. Other studies have focused on the potential therapeutic applications of this compound for conditions such as chronic pain and anxiety.

properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methylbenzamide

InChI

InChI=1S/C15H14FNO/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

WMAWTGLSPZWMOP-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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